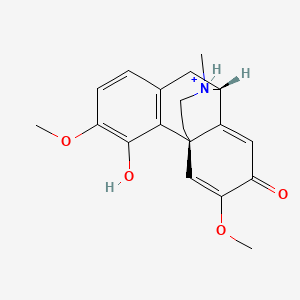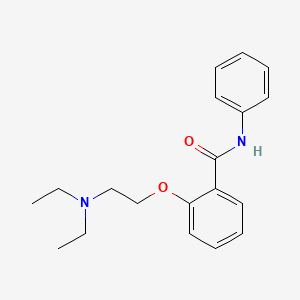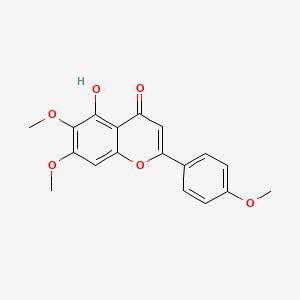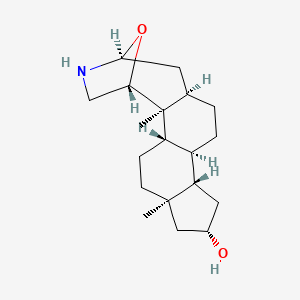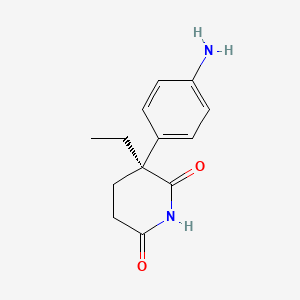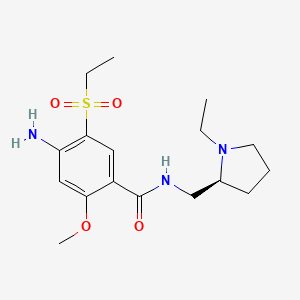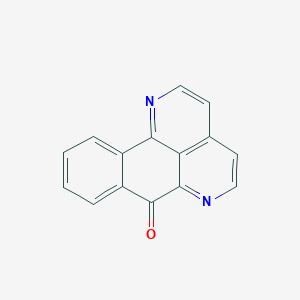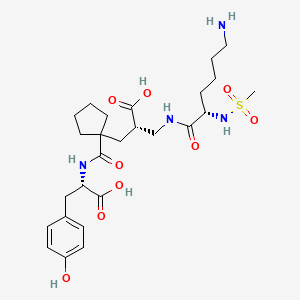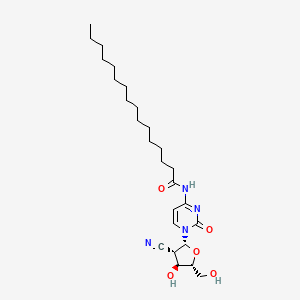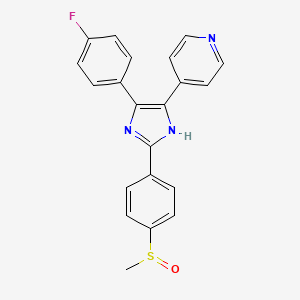
SB 203580
Descripción general
Descripción
Aplicaciones Científicas De Investigación
SB 203580 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como herramienta para estudiar el papel de la p38 MAPK en varias reacciones químicas y vías.
Biología: Investiga el papel de la p38 MAPK en procesos celulares como la apoptosis, la diferenciación y la respuesta al estrés.
Medicina: Explora posibles aplicaciones terapéuticas en enfermedades donde la p38 MAPK está implicada, como las enfermedades inflamatorias y el cáncer.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la p38 MAPK
Mecanismo De Acción
SB 203580 ejerce sus efectos inhibiendo la actividad catalítica de la p38 MAPK. Se une al bolsillo de unión al ATP de la p38 MAPK, previniendo la fosforilación y activación de los objetivos descendentes como la MAPKAP quinasa 2 y la proteína de choque térmico 27. Esta inhibición interrumpe las vías de señalización implicadas en la inflamación, la respuesta al estrés y la apoptosis .
Compuestos similares:
SB 202190: Otro inhibidor selectivo de la p38 MAPK con una estructura similar pero diferentes grupos funcionales.
SB 239063: Un inhibidor más potente de la p38 MAPK con una mejor selectividad y propiedades farmacocinéticas.
Singularidad de this compound: this compound es único debido a su alta selectividad para la p38 MAPK y su capacidad para inhibir tanto las isoformas α como β de la p38 MAPK. Esto lo convierte en una herramienta valiosa para estudiar los papeles específicos de la p38 MAPK en varios procesos celulares .
Análisis Bioquímico
Biochemical Properties
SB 203580 plays a crucial role in biochemical reactions by selectively inhibiting the activity of p38 MAPK. This inhibition occurs through the binding of this compound to the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. These interactions result in the modulation of various signaling pathways, such as the Toll-like receptor (TLR) signaling pathway and autophagy regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the phosphorylation and activation of protein kinase B (PKB/Akt), which is involved in numerous signaling pathways . Additionally, this compound has been shown to regulate autophagy by either promoting or inhibiting this process depending on the cellular context . The compound also affects gene expression by modulating the activity of transcription factors such as ATF-2, Max, and MEF2 .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of p38 MAPK. By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation and activation of downstream targets, including MAPKAP kinase 2 and heat shock protein 27 (HSP27) . This inhibition disrupts the signaling cascade that regulates cellular responses to stress stimuli, cytokines, and growth factors . Additionally, this compound inhibits the activation of protein kinase B (PKB/Akt) and phosphoinositide-dependent protein kinase 1 (PDK1), further modulating cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored lyophilized or in solution at -20°C, protected from light . Once in solution, it should be used within three months to prevent loss of potency . Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of inflammatory cytokine production and modulation of immune responses . Its efficacy may decrease with repeated freeze-thaw cycles, leading to degradation of the inhibitor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice and rats, this compound has demonstrated potent inhibition of inflammatory cytokine production with IC50 values of 15 to 25 mg/kg . At higher doses, such as 50 mg/kg, this compound has shown significant therapeutic activity in models of collagen-induced arthritis and adjuvant-induced arthritis . At very high concentrations, this compound can induce adverse effects, including the activation of the serine/threonine kinase Raf-1 .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with p38 MAPK and protein kinase B (PKB/Akt) . By inhibiting these kinases, this compound modulates various signaling pathways, including those related to autophagy, apoptosis, and inflammation . The compound also affects the metabolic flux and levels of metabolites by regulating the activity of enzymes such as cyclooxygenase-1 and -2, and thromboxane synthase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its uptake and distribution in cellular environments . This compound’s localization and accumulation within cells are influenced by its interactions with p38 MAPK and other target proteins, which direct its activity to specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with p38 MAPK and other target proteins. The compound is known to localize in the cytoplasm, where it inhibits the activity of p38 MAPK and its downstream targets . Additionally, this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in modulating cellular responses to stress and inflammation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: SB 203580 se sintetiza a través de un proceso de varios pasos que implica la formación del anillo de imidazol y la posterior funcionalización. Los pasos clave incluyen:
Formación del anillo de imidazol: Esto implica la reacción de 4-fluorobenzaldehído con 4-metilsulfinilbencilamina y 4-piridinocarboxaldehído en presencia de acetato de amonio.
Funcionalización: El intermedio de imidazol se funcionaliza entonces con los reactivos adecuados para introducir los grupos fluorofenilo y metilsulfinilfenilo.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de catalizadores de alta eficiencia y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: SB 203580 experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo metilsulfinilo puede oxidarse a sulfona.
Reducción: El grupo nitro puede reducirse a una amina.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidruro de sodio o terc-butóxido de potasio.
Productos principales:
Oxidación: Formación del derivado de sulfona correspondiente.
Reducción: Formación del derivado de amina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
SB 202190: Another selective inhibitor of p38 MAPK with a similar structure but different functional groups.
SB 239063: A more potent inhibitor of p38 MAPK with improved selectivity and pharmacokinetic properties.
Uniqueness of SB 203580: this compound is unique due to its high selectivity for p38 MAPK and its ability to inhibit both the α and β isoforms of p38 MAPK. This makes it a valuable tool for studying the specific roles of p38 MAPK in various cellular processes .
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGBJANTYXAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040577 | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-47-6 | |
| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-203580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADEZMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

